molecular formula C11H10N2O3S B13331556 3-Benzoyl-1H-pyrrole-1-sulfonamide

3-Benzoyl-1H-pyrrole-1-sulfonamide

Cat. No.: B13331556
M. Wt: 250.28 g/mol
InChI Key: ADLFPJPYOAFXCH-UHFFFAOYSA-N
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Description

3-Benzoyl-1H-pyrrole-1-sulfonamide is a chemical compound with the CAS Number 2172947-81-6 and a molecular formula of C11H10N2O3S . It has a molecular weight of 250.27 g/mol . The pyrrole ring is a privileged structure in medicinal chemistry and is found in many natural and synthetic compounds with significant biological activity . This specific scaffold is of high interest in scientific research, particularly in the discovery and development of new pharmacological agents. For instance, structurally related pyrrole-sulfonamide hybrids have been investigated as potent inhibitors of human carbonic anhydrase isoforms (such as hCA XII) and have shown potential in suppressing the Wnt/β-catenin signaling pathway in cancer research . Similarly, other pyrrole derivatives are being extensively studied for their antibacterial potential against resistant pathogens . This product is intended for research use only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H10N2O3S

Molecular Weight

250.28 g/mol

IUPAC Name

3-benzoylpyrrole-1-sulfonamide

InChI

InChI=1S/C11H10N2O3S/c12-17(15,16)13-7-6-10(8-13)11(14)9-4-2-1-3-5-9/h1-8H,(H2,12,15,16)

InChI Key

ADLFPJPYOAFXCH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CN(C=C2)S(=O)(=O)N

Origin of Product

United States

Synthetic Methodologies for 3 Benzoyl 1h Pyrrole 1 Sulfonamide and Its Analogs

Direct Synthesis Strategies for the 3-Benzoyl-1H-pyrrole-1-sulfonamide Core

The direct synthesis of the this compound core can be approached by either constructing the pyrrole (B145914) ring with the essential substituents already in place or by functionalizing a pre-formed pyrrole ring.

Pyrrole Ring Formation with Integrated Sulfonamide and Benzoyl Moieties

The simultaneous introduction of the sulfonamide and benzoyl groups during the formation of the pyrrole ring presents a highly efficient synthetic strategy. One such approach involves the reaction of an α,β-unsaturated carbonyl compound with a reagent that can provide the nitrogen and the remaining carbons of the pyrrole ring, along with the desired functionalities.

A notable method for the synthesis of a related 3-benzoylpyrrole derivative involves a one-pot reaction starting from acetophenone (B1666503) and benzaldehyde (B42025) to form a chalcone (B49325) intermediate. mdpi.com This intermediate then reacts with p-toluenesulfonylmethyl isocyanide (TosMIC) in the presence of a base to yield the 3-benzoyl-4-phenyl-1H-pyrrole. mdpi.com While this method directly yields a 3-benzoylpyrrole, the sulfonamide group is not directly incorporated onto the pyrrole nitrogen. However, this strategy highlights the potential for multicomponent reactions to assemble the core structure.

Another potential direct route could involve the cyclization of a propargyl sulfonamide with a suitable partner. A metal-free method has been described for the preparation of pentasubstituted pyrroles from propargylamides and trimethylsilyl (B98337) cyanide, which proceeds via a base-promoted cascade addition–cyclization. rsc.org Adapting this methodology to include a benzoyl group could offer a direct entry to the target scaffold.

Post-Cyclization Functionalization for this compound Derivatives

A more common and versatile approach involves the functionalization of a pre-formed pyrrole ring. This allows for the separate optimization of the pyrrole core synthesis and the introduction of the benzoyl and sulfonamide groups.

A key strategy for synthesizing analogs involves the N-arylation of a 3-benzoylpyrrole with an aryl sulfonamide. For instance, the synthesis of 4-(3-benzoyl-1H-pyrrol-1-yl)benzenesulfonamide was achieved by coupling 3-benzoylpyrrole with a protected 4-bromobenzenesulfonamide (B1198654) using a copper(I) iodide/1,10-phenanthroline catalyst system under microwave irradiation. nih.gov This Ullmann-type cross-coupling reaction is a powerful tool for forming the N-aryl bond. The protecting groups on the sulfonamide, such as the 2-(trimethylsilyl)ethoxymethyl (SEM) groups, are crucial for the success of the coupling reaction and are subsequently removed. nih.gov

The introduction of the benzoyl group at the C-3 position of the pyrrole ring is another critical post-cyclization functionalization. This can be achieved through Friedel-Crafts acylation of an N-protected pyrrole. For example, N-tosylpyrrole can be acylated to introduce a benzoyl group, although the position of acylation can vary.

Precursor Synthesis and Reactivity in Pyrrole Sulfonamide Formation

The successful synthesis of this compound heavily relies on the efficient preparation of its key precursors: the sulfonamide moiety and the 3-acylpyrrole intermediate.

Preparation of Sulfonamide Precursors for Pyrrole Functionalization

Primary sulfonamides are valuable precursors for the synthesis of more complex sulfonamide-containing molecules. researchgate.netnih.gov They can be activated and functionalized in various ways. For instance, primary sulfonamides can be converted into sulfonyl chlorides or fluorides, which are then reacted with nucleophiles. researchgate.net

A modern approach involves the conversion of primary sulfonamides into sulfonyl pyrroles, which act as versatile synthetic linchpins. nih.gov These sulfonyl pyrroles can then undergo various transformations through chemical, electrochemical, or photochemical pathways to generate a range of functional groups. nih.gov This strategy highlights the potential of using a pyrrole moiety as a temporary activating group for the sulfonamide.

Furthermore, aryl sulfinates are versatile intermediates that can be converted to aryl sulfonamides. nih.gov A site-selective C–H sulfination sequence using aryl thianthrenium salts and sodium hydroxymethanesulfinate (Rongalite) provides access to aryl sulfinates, which can then be converted to the desired sulfonamides. nih.gov

Utilization of 3-Acylpyrroles as Synthetic Intermediates

3-Acylpyrroles are crucial building blocks for the synthesis of the target compound. A general and efficient synthesis of 3-acylpyrroles starts with the Friedel-Crafts acylation of an N-protected pyrrole, such as N-phenylpyrrole or N-tosylpyrrole. The choice of the N-protecting group can influence the regioselectivity of the acylation.

A one-pot synthesis of phenyl(4-phenyl-1H-pyrrol-3-yl)methanone has been reported, starting from acetophenone and benzaldehyde to form a chalcone, which then reacts with TosMIC. mdpi.com This method directly provides a 3-benzoylpyrrole derivative that can be further functionalized at the nitrogen atom.

The synthesis of various 3-substituted benzoyl-4-substituted phenyl-1H-pyrrole derivatives has also been explored, indicating the accessibility of a range of 3-acylpyrrole precursors for further elaboration. nih.gov

Advanced Synthetic Approaches

Modern synthetic chemistry offers advanced methodologies that can be applied to the synthesis of this compound and its analogs. These approaches often provide higher efficiency, milder reaction conditions, and greater functional group tolerance.

Photoredox catalysis has emerged as a powerful tool for the functionalization of sulfonamides. researchgate.net A metal-free photocatalytic approach can be used to convert sulfonamides into sulfonyl radical intermediates, which can then participate in various bond-forming reactions. researchgate.net This strategy could potentially be used for the direct C-H sulfonamidation of a 3-benzoylpyrrole.

N-Heterocyclic carbene (NHC) catalysis has been employed for the reductive deamination of primary sulfonamides to sulfinates, which are versatile intermediates for the synthesis of other functional groups. acs.org This method allows for the mild, late-stage functionalization of molecules containing a primary sulfonamide group.

Furthermore, palladium-catalyzed cross-coupling reactions remain at the forefront of advanced synthetic methods. As demonstrated in the synthesis of a 4-(3-benzoyl-1H-pyrrol-1-yl)benzenesulfonamide analog, these reactions are highly effective for the construction of the N-C bond between the pyrrole ring and the sulfonamide-bearing aryl group. nih.gov Continuous improvements in catalyst design and reaction conditions are expanding the scope and applicability of these methods.

Microwave-Assisted Synthesis in Pyrrole Sulfonamide Chemistry

Microwave-assisted organic synthesis has become a valuable tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. pensoft.netresearchgate.netnih.gov This technology is particularly effective in the synthesis of heterocyclic compounds like pyrroles and their derivatives. pensoft.netnih.govnih.gov

In the context of pyrrole sulfonamide synthesis, microwave irradiation can be instrumental, especially in coupling reactions that form the core structure. For instance, the synthesis of analogs of this compound has been successfully achieved using microwave-assisted, copper-catalyzed conditions. nih.gov A notable example involves the reaction of a 3-aroylpyrrole with a protected bromophenylsulfonamide. The reaction is conducted in a closed vessel under microwave irradiation, significantly reducing the reaction time. nih.gov

Table 1: Microwave-Assisted Synthesis of a Pyrrole Sulfonamide Analog

ReactantsCatalyst SystemReaction ConditionsProductYieldReference
3-Benzoylpyrrole, SEM-protected 4-bromobenzenesulfonamideCopper(I) iodide (CuI), Cesium carbonate (Cs₂CO₃), 1,10-Phenanthroline1,4-Dioxane, 210 °C, 200 W, 40 min4-(3-benzoyl-1H-pyrrol-1-yl)-N,N-bis((2-(trimethylsilyl)ethoxy)methyl)-benzenesulfonamide17–61% nih.gov

This method highlights the efficiency of microwave heating in driving the coupling reaction to completion in a fraction of the time required by conventional methods. nih.gov The Paal-Knorr condensation, a fundamental method for pyrrole synthesis, can also be significantly accelerated using microwave irradiation, reacting various amines with 2,5-dimethoxytetrahydrofuran (B146720) to produce N-substituted pyrroles in high yields. pensoft.netresearchgate.net

Copper-Catalyzed Reactions for Sulfonamide Derivative Preparation

Copper-based catalytic systems are extensively used in the synthesis of sulfonamides due to their efficiency in catalyzing C-N bond formation. dntb.gov.uascispace.com These reactions, often referred to as Chan-Lam or Ullmann-type couplings, are pivotal for attaching the sulfonamide moiety to an aryl or heteroaryl ring, such as pyrrole.

The synthesis of this compound analogs effectively utilizes copper catalysis to couple the pyrrole nitrogen with a phenylsulfonamide precursor. nih.gov In a specific application, copper(I) iodide, in conjunction with a ligand such as 1,10-phenanthroline, facilitates the N-arylation of the pyrrole ring with a protected bromobenzenesulfonamide. nih.gov This approach is versatile, allowing for the synthesis of various substituted pyrrole sulfonamides. nih.gov

Modern advancements in copper catalysis have also led to the development of three-component reactions for sulfonamide synthesis. These methods unite building blocks like (hetero)aryl boronic acids, amines, and a sulfur dioxide surrogate in a single step, offering a direct and efficient route to a wide array of sulfonamides. scispace.comnih.gov

Table 2: Examples of Copper-Catalyzed Sulfonamide Synthesis Methods

MethodCatalyst/ReagentsDescriptionReference
N-Arylation of PyrrolesCuI, Cs₂CO₃, 1,10-PhenanthrolineCouples a pyrrole nitrogen with an aryl halide (e.g., bromophenylsulfonamide) to form an N-arylpyrrole. nih.gov
Three-Component SynthesisCu(II) catalyst, Aryl boronic acid, Amine, Sulfur dioxide (from DABSO)A direct, single-step synthesis combining three readily available components to form sulfonamides. scispace.comnih.gov
Oxidative CouplingCopper catalyst, Sodium sulfinates, Amines, O₂ or DMSO (oxidant)Forms sulfonamides through the oxidative cross-coupling of sulfinates and amines. researchgate.net

Protecting Group Strategies for Pyrrole Nitrogen

The electron-rich nature of the pyrrole ring makes it susceptible to oxidation and unwanted side reactions. nih.gov Therefore, protecting the pyrrole nitrogen with an electron-withdrawing group is a common and often necessary strategy to control its reactivity and enable selective functionalization. researchgate.netsci-hub.se

Application of Sulfonyl Groups for N-Protection in Pyrrole Synthesis

Sulfonyl groups are among the most frequently used protecting groups for the pyrrole nitrogen. researchgate.netsci-hub.se Their strong electron-withdrawing effect significantly reduces the nucleophilicity and reactivity of the pyrrole ring, which allows for a broader range of subsequent chemical transformations, such as regioselective acylation and alkenylation, with higher yields. researchgate.netsci-hub.se

Commonly used sulfonyl protecting groups include tosyl (Ts) and benzenesulfonyl groups. researchgate.net These groups can be introduced through various methods, such as the Clauson-Kaas pyrrole synthesis, where a sulfonamide reacts with 2,5-dimethoxytetrahydrofuran. nih.gov The resulting N-sulfonylpyrrole is more stable than unprotected pyrrole and exhibits different reactivity patterns. For example, acylation of N-alkoxycarbonyl-protected pyrroles can yield different regioisomers compared to the acylation of N-sulfonyl-protected pyrroles. nih.gov

The choice of the sulfonyl group can be critical, not only for its directing effects in subsequent reactions but also for the ease of its eventual removal. researchgate.net

Deprotection Methodologies for N-Sulfonylpyrroles

For the commonly used N-tosyl group, several deprotection strategies exist. These include basic hydrolysis (e.g., with potassium hydroxide), reductive cleavage via electrolysis, or reaction with strong nucleophiles like Grignard reagents. researchgate.net

A milder approach involves the use of specially designed sulfonyl groups that are more labile. For example, the 2,4-dinitrobenzenesulfonyl group can be effectively cleaved under mild conditions using thiols, such as thiophenol, through a nucleophilic aromatic substitution mechanism. researchgate.net Similarly, the 2-phenylsulfonylethyl group can be removed via a reverse Michael reaction using a base like sodium hydride. researchgate.netcdnsciencepub.com

In the synthesis of analogs of this compound, deprotection steps are also crucial. For instance, the removal of 2-(trimethylsilyl)ethoxymethyl (SEM) groups from the sulfonamide nitrogen is achieved by heating with tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in tetrahydrofuran (B95107) (THF). nih.gov

Table 3: Deprotection Methods for N-Sulfonyl and Related Protecting Groups

Protecting GroupReagents/ConditionsMechanism/CommentsReference
Tosyl (Ts)KOH / EtOHBasic Hydrolysis researchgate.net
Tosyl (Ts)Mg anode / Ni cathode, ElectrolysisReductive Cleavage researchgate.net
2,4-DinitrobenzenesulfonylThiophenol / BaseNucleophilic Aromatic Substitution researchgate.net
2-PhenylsulfonylethylSodium Hydride (NaH) or DBNReverse Michael Reaction researchgate.netcdnsciencepub.com
2-(Trimethylsilyl)ethoxymethyl (SEM)Tetrabutylammonium fluoride (TBAF) / THFFluoride-mediated cleavage. Used on sulfonamide nitrogen. nih.gov

Structural Elucidation and Advanced Characterization of 3 Benzoyl 1h Pyrrole 1 Sulfonamide Derivatives

Spectroscopic Analysis Techniques

Spectroscopic methods provide detailed information about the molecular structure, functional groups, and molecular weight of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing precise information about the chemical environment of magnetically active nuclei.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of a 3-Benzoyl-1H-pyrrole-1-sulfonamide derivative, distinct signals corresponding to the different types of protons are expected. The protons of the pyrrole (B145914) ring typically appear in the aromatic region, with their chemical shifts influenced by the electronic effects of the benzoyl and sulfonamide substituents. ipb.ptresearchgate.net The protons of the phenyl ring of the benzoyl group will also resonate in the aromatic region, often as a complex multiplet. mdpi.com The N-H proton of the sulfonamide group, if present, would likely appear as a broad singlet, the chemical shift of which can be solvent-dependent. jmcs.org.mxresearchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the benzoyl group is expected to have a characteristic chemical shift in the downfield region (around 190 ppm). mdpi.comresearchgate.net The carbon atoms of the pyrrole and phenyl rings will appear in the aromatic region (typically 110-140 ppm), with their specific shifts determined by the substitution pattern. mdpi.comnih.gov The carbons of the sulfonamide group will also have distinct chemical shifts.

2D NMR Spectroscopy: Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for unambiguous assignment of ¹H and ¹³C signals, especially in complex molecules. COSY spectra reveal proton-proton coupling networks, helping to identify adjacent protons within the pyrrole and phenyl rings. ipb.pt HSQC correlates directly bonded proton and carbon atoms, while HMBC shows correlations between protons and carbons over two to three bonds, which is invaluable for confirming the connectivity between the pyrrole, benzoyl, and sulfonamide moieties. ipb.pt

Proton Type Expected ¹H Chemical Shift (ppm) Carbon Type Expected ¹³C Chemical Shift (ppm)
Pyrrole-H7.0 - 8.0Pyrrole-C110 - 140
Phenyl-H (Benzoyl)7.2 - 8.0Phenyl-C (Benzoyl)125 - 140
N-H (Sulfonamide)Variable (often broad)C=O (Benzoyl)185 - 195
Sulfonamide-CVariable

This table provides generalized expected chemical shift ranges. Actual values can vary based on the specific derivative and solvent used.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. libretexts.orgyoutube.com The IR spectrum of this compound would be characterized by several key absorption bands. researchgate.net A strong absorption band is expected in the region of 1630-1680 cm⁻¹ corresponding to the stretching vibration of the carbonyl (C=O) group of the benzoyl moiety. pressbooks.publibretexts.org The sulfonamide group will exhibit characteristic stretching vibrations for the S=O bonds, typically appearing as two strong bands in the regions of 1370-1330 cm⁻¹ (asymmetric) and 1180-1160 cm⁻¹ (symmetric). nih.gov The N-H stretching vibration of the pyrrole ring and/or the sulfonamide group would be observed in the region of 3200-3500 cm⁻¹. jmcs.org.mxlibretexts.org Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C-C stretching vibrations within the aromatic rings will appear in the 1400-1600 cm⁻¹ region. libretexts.org

Functional Group Characteristic IR Absorption Range (cm⁻¹)
C=O (Benzoyl)1630 - 1680
S=O (Sulfonamide, asymmetric)1370 - 1330
S=O (Sulfonamide, symmetric)1180 - 1160
N-H (Pyrrole/Sulfonamide)3200 - 3500
Aromatic C-H~3000 - 3100
Aromatic C=C1400 - 1600

This table presents typical IR absorption ranges for the key functional groups.

Mass Spectrometry (MS, HRMS, ESI-MS/MS) for Molecular Weight and Fragmentation Pathway Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula. mdpi.com Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of polar molecules like sulfonamides, often in conjunction with tandem mass spectrometry (MS/MS) to study fragmentation pathways.

For this compound, the mass spectrum would show a molecular ion peak (M⁺) or, more commonly with ESI, a protonated molecule [M+H]⁺ or other adducts. The fragmentation pattern observed in MS/MS experiments can provide valuable structural information. Common fragmentation pathways may include cleavage of the bond between the benzoyl group and the pyrrole ring, loss of the SO₂ group from the sulfonamide moiety, and fragmentation of the pyrrole ring itself.

Diffraction Methods

Diffraction methods are essential for determining the three-dimensional arrangement of atoms in a crystalline solid.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline compound. nih.govresearchgate.netmdpi.com By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine the precise positions of all atoms in the molecule, as well as bond lengths, bond angles, and torsion angles. mdpi.combiointerfaceresearch.com This technique provides an unambiguous confirmation of the molecular connectivity and stereochemistry. For this compound derivatives, X-ray crystallography can reveal the relative orientation of the pyrrole, benzoyl, and sulfonamide groups, as well as intermolecular interactions such as hydrogen bonding and π-π stacking that govern the crystal packing. nih.govnih.gov

Powder X-ray Diffraction for Bulk Homogeneity Assessment

Powder X-ray diffraction (PXRD) is a non-destructive analytical technique used to characterize the crystalline nature of a bulk sample. units.itresearchgate.net The PXRD pattern is a fingerprint of a specific crystalline solid. For this compound derivatives, PXRD is used to assess the bulk homogeneity of a synthesized batch, ensuring that it consists of a single crystalline phase. mdpi.com It is also a crucial tool for identifying different polymorphic forms, which may have different physical properties. units.it Each polymorph will produce a unique PXRD pattern, allowing for their differentiation and characterization.

Chromatographic Techniques for Purity and Isolation

Chromatographic methods are indispensable for separating components of a mixture, thereby enabling the purification of synthesized compounds and the determination of their purity. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two such powerful techniques routinely utilized in the study of this compound derivatives.

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the purity evaluation of newly synthesized compounds. In the context of this compound derivatives, HPLC is crucial for quantifying the presence of any impurities, starting materials, or byproducts. The technique's high resolution and sensitivity allow for the detection of even trace amounts of contaminants, ensuring the integrity of the final compound. For instance, in the analysis of related pyrrole derivatives, HPLC has been successfully used to determine the purity of the final products. ptfarm.pl

Furthermore, for chiral derivatives of this compound, HPLC, when coupled with a chiral stationary phase, becomes an invaluable tool for determining the enantiomeric excess (ee). This is particularly important as different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. The ability to separate and quantify enantiomers is therefore critical for the development of stereochemically pure therapeutic agents.

A typical HPLC analysis involves dissolving the sample in a suitable solvent and injecting it into the HPLC system. The components of the sample are then separated based on their differential interactions with the stationary phase (the column) and the mobile phase (the solvent). A detector, often a UV-Vis spectrophotometer, is used to detect the eluted components, generating a chromatogram where each peak corresponds to a different compound. The area under each peak is proportional to the concentration of that compound, allowing for the calculation of purity.

Parameter Description Typical Value/Range
Stationary Phase The solid adsorbent material packed in the column.C18, C8, Chiral Phases (e.g., cellulose (B213188) or amylose (B160209) derivatives)
Mobile Phase The solvent or solvent mixture that carries the sample through the column.Acetonitrile/Water, Methanol/Water, often with additives like trifluoroacetic acid.
Flow Rate The speed at which the mobile phase is pumped through the column.0.5 - 2.0 mL/min
Detection The method used to visualize the separated components.UV-Vis at a specific wavelength (e.g., 254 nm)
Purity The percentage of the desired compound in the sample.Typically >95% for research purposes.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of chemical reactions and to aid in the purification of the resulting products. libretexts.orgchemscene.comnih.gov In the synthesis of this compound derivatives, TLC is employed to track the consumption of starting materials and the formation of the desired product over time. libretexts.orgrsc.org This allows chemists to determine the optimal reaction time and to identify any side reactions that may be occurring. libretexts.org

A small aliquot of the reaction mixture is spotted onto a TLC plate, which is a glass or aluminum plate coated with a thin layer of an adsorbent material, typically silica (B1680970) gel. nih.govrsc.org The plate is then placed in a developing chamber containing a suitable solvent system (mobile phase). As the solvent moves up the plate by capillary action, it carries the components of the mixture at different rates depending on their polarity and affinity for the stationary phase. This separation allows for the visualization of the different compounds as distinct spots on the plate, usually under UV light or by staining. nih.govrsc.org

The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a given compound in a specific TLC system. By comparing the Rf values of the spots in the reaction mixture to those of the starting materials and a pure sample of the product, the progress of the reaction can be effectively monitored. rsc.org For instance, the disappearance of the starting material spot and the appearance of a new product spot indicate that the reaction is proceeding. libretexts.org

TLC is also instrumental in guiding the purification process, often by column chromatography. By testing different solvent systems with TLC, an optimal mobile phase can be identified for the large-scale separation of the desired product from impurities.

Derivative TLC Mobile Phase (v/v) Rf Value Reference
(E)-1-(3-benzoyl-4-phenyl-1H-pyrrol-1-yl)-3-phenylprop-2-en-1-onen-hexane-ethyl acetate, 6:10.65 mdpi.com
2-(2-Fluorophenyl)-5-methyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolePE : EtOAc 19:10.24 rsc.org
2-(4-Fluorophenyl)-5-methyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolePE : EtOAc 19:10.23 rsc.org
2-(3,5-Difluorophenyl)-5-methyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolePE : EtOAc 19:10.38 rsc.org
2-(1,3-Benzodioxol-5-yl)-5-methyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolePE : EtOAc 19:10.18 rsc.org

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical technique that provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This information is crucial for determining the empirical formula of a newly synthesized molecule, which represents the simplest whole-number ratio of atoms in the compound. For derivatives of this compound, elemental analysis serves as a final, critical check to validate the proposed chemical structure. mdpi.com

The process involves combusting a small, precisely weighed amount of the purified compound in an oxygen-rich atmosphere. The combustion products, primarily carbon dioxide (CO2), water (H2O), and nitrogen gas (N2), are collected and quantified. From the masses of these products, the percentage of carbon, hydrogen, and nitrogen in the original sample can be calculated.

The experimentally determined percentages are then compared to the theoretical percentages calculated from the proposed molecular formula. A close agreement between the found and calculated values, typically within ±0.4%, provides strong evidence for the correctness of the assigned structure and the purity of the compound. For example, for the derivative (E)-1-(3-benzoyl-4-phenyl-1H-pyrrol-1-yl)-3-phenylprop-2-en-1-one, the calculated elemental composition was C 82.74%, H 5.07%, and N 3.71%, while the experimentally found values were C 82.71%, H 5.17%, and N 3.78%, confirming the proposed formula. mdpi.com

Compound Molecular Formula Calculated (%) Found (%) Reference
(E)-1-(3-benzoyl-4-phenyl-1H-pyrrol-1-yl)-3-phenylprop-2-en-1-oneC26H19NO2C: 82.74, H: 5.07, N: 3.71C: 82.71, H: 5.17, N: 3.78 mdpi.com
4-(3-Phenyl-4-(3,4,5-trimethoxybenzoyl)-1H-pyrrol-1-yl)benzenesulfonamideC32H28N2O6SC: 65.74, H: 4.83, N: 4.79C: 65.91, H: 4.88, N: 4.70 nih.gov

This rigorous validation step, in conjunction with spectroscopic and chromatographic data, provides a comprehensive and irrefutable characterization of this compound derivatives, which is essential for their advancement in scientific research.

Reactivity and Mechanistic Investigations of 3 Benzoyl 1h Pyrrole 1 Sulfonamide Systems

Reaction Pathways and Transformation Mechanisms of the Pyrrole (B145914) Ring

The pyrrole ring, while aromatic, is inherently electron-rich and susceptible to various transformations. However, the attachment of an electron-withdrawing group, such as a phenylsulfonyl group, to the nitrogen atom significantly modulates this reactivity. This N-substitution lowers the electron density of the pyrrole ring, making it less prone to polymerization under acidic conditions, a common issue with unsubstituted pyrroles. youtube.com The primary reaction pathways for the pyrrole core in such systems include electrophilic substitution, oxidation, and cycloaddition reactions. wikipedia.org

Electrophilic aromatic substitution is a fundamental reaction for pyrroles. pearson.com In N-sulfonylated pyrroles, the reaction proceeds under controlled conditions, often requiring a catalyst. cdnsciencepub.com The mechanism involves the attack of an electrophile on the π-electron system of the pyrrole to form a stabilized carbocation intermediate, known as a σ-complex, followed by the loss of a proton to restore aromaticity. slideshare.netonlineorganicchemistrytutor.com

Oxidative pathways can also transform the pyrrole ring. Studies on related complex pyrrole-containing molecules have shown that metabolic oxidation can lead to the opening of the pyrrole ring, followed by chemical rearrangement to form different heterocyclic systems. nih.gov Specific chemical methods can achieve dearomative oxidation of substituted pyrroles to yield Δ³-pyrrol-2-ones using oxidants like a sulfoxide (B87167) in the presence of an anhydride (B1165640) and a Brønsted acid. researchgate.net

While less common for N-sulfonylated pyrroles due to their reduced electron density, cycloaddition reactions are a known pathway for pyrrole systems. These can include [4+2], [2+2], and [2+1] cycloadditions, with the pyrrole acting as a diene, particularly when a strong electron-withdrawing group is on the nitrogen. wikipedia.org For instance, reaction with carbenes can lead to a [2+1] cycloaddition, forming a cyclopropane (B1198618) intermediate that can rearrange to a 3-chloropyridine (B48278) in what is known as the Ciamician–Dennstedt rearrangement. wikipedia.org

Regioselectivity in Substitution Reactions of Pyrrole Sulfonamides

The regioselectivity of electrophilic substitution on the 3-benzoyl-1H-pyrrole-1-sulfonamide system is a critical aspect of its chemistry. The N-phenylsulfonyl group is a powerful electron-withdrawing group that deactivates the pyrrole ring to electrophilic attack but also acts as a strong directing group. Unlike N-alkyl or N-acyl groups which direct incoming electrophiles to the C2 (or α) position, the N-phenylsulfonyl group strongly directs substitution to the C3 (or β) position. cdnsciencepub.comresearchgate.net This directing effect is attributed to the stabilization of the transition state leading to the β-substituted product. researchgate.net

In the case of this compound, the C3 position is already occupied. Therefore, any subsequent electrophilic substitution must occur at one of the remaining open positions: C2, C4, or C5. Research on analogous 3-alkyl-1-(phenylsulfonyl)pyrroles provides significant insight into the expected regiochemical outcome. Friedel-Crafts acetylation of these compounds results in a mixture of isomers, with substitution at the C5 position being the predominant pathway. cdnsciencepub.com The proportion of substitution at the C2 position decreases as the steric bulk of the existing C3 substituent increases. cdnsciencepub.com The benzoyl group at C3 is both sterically demanding and electron-withdrawing, which would be expected to strongly favor substitution at the C5 position over the C2 or C4 positions.

The preference for C5 substitution over C2 in 3-substituted-1-(phenylsulfonyl)pyrroles can be attributed to a combination of steric and electronic factors. The bulky substituent at C3 hinders the approach of the electrophile to the adjacent C2 and C4 positions. Electronically, the C5 position remains the most favorable site for attack after the C3 position is blocked.

Regioselectivity of Acetylation on 3-Substituted-1-(phenylsulfonyl)pyrroles

3-Substituent (R)CatalystSubstitution Product Distribution (%)
C5-acetyl : C2-acetyl
-CH₃AlCl₃60 : 40
-CH₂CH₃AlCl₃85 : 15
-CH(CH₃)₂AlCl₃90 : 10
-C(CH₃)₃AlCl₃>99 : <1
Data derived from studies on Friedel-Crafts acetylation of 3-alkyl-1-(phenylsulfonyl)pyrroles, demonstrating the preference for C5 substitution as the steric bulk of the C3 substituent increases. cdnsciencepub.com

Transformations Involving the Sulfonamide Moiety

The sulfonamide group in N-sulfonylpyrroles, once considered a stable protecting group, is now recognized as a versatile functional handle for chemical diversification. digitellinc.comlookchem.com The N-sulfonylpyrrole unit can act as a "synthetic linchpin," enabling the transformation of the sulfonamide into a variety of other functional groups through the cleavage of the sulfur-nitrogen (S–N) bond. researchgate.netnih.gov

This functionalization strategy often proceeds through the generation of a sulfinate intermediate. Various methods, including chemical, electrochemical, and photochemical pathways, have been developed to achieve this transformation. lookchem.comnih.gov For example, under photoredox conditions or via electrochemical reduction, the sulfonyl pyrrole can be reduced to generate a sulfinate anion. This reactive intermediate can then be trapped with electrophiles, such as methyl iodide, to form sulfones. lookchem.comresearchgate.net Alternatively, hydrolysis of the sulfonyl pyrrole can yield sulfonic acids or their corresponding salts. researchgate.netsoton.ac.uk This approach allows for the late-stage functionalization of complex molecules where the sulfonamide group was previously considered an endpoint in a synthetic sequence. researchgate.netsoton.ac.uk

Functionalization of Sulfonyl Pyrroles

Reaction TypeConditionsResulting Functional GroupReference
HydrolysisKOH, EtOH, 35 °CSulfonic Acid/Sulfonate researchgate.netresearchgate.net
Electrochemical ReductionMg anode, Ni cathode, then MeIMethyl Sulfone researchgate.net
Photoredox Catalysis[Ir] photocatalyst, blue light, then MeIMethyl Sulfone lookchem.com
Organometallic AdditionPhMgBr, Toluene, 100 °CSulfoxide researchgate.net
Nucleophilic SubstitutionMorpholine, LiHMDS, TolueneSulfonamide (different amine) researchgate.net
This table summarizes various transformations of the N-sulfonyl group in pyrrole systems, highlighting its utility as a versatile functional handle.

Influence of Substituents on Chemical Reactivity

The chemical reactivity of the this compound system is profoundly influenced by the electronic properties and steric demands of its constituent parts. Both the N-phenylsulfonyl group and the C3-benzoyl group are electron-withdrawing, which has a cumulative effect on the pyrrole ring.

Ring Deactivation: Together, these groups significantly decrease the electron density of the pyrrole ring, making it much less nucleophilic than simple N-alkylpyrroles. This deactivation means that electrophilic substitution reactions require harsher conditions or more potent catalytic systems to proceed efficiently. cdnsciencepub.comresearchgate.net

Directing Effects: As discussed in section 4.2, the interplay between the N-sulfonyl and C3-benzoyl groups dictates the regioselectivity of further substitution. The powerful β-directing effect of the N-sulfonyl group is rendered moot by the existing C3-substituent. The C3-benzoyl group, being a deactivating meta-director in benzene (B151609) chemistry, further deactivates the adjacent C2 and C4 positions in the pyrrole ring. This electronic deactivation, combined with the steric hindrance it imposes, strongly favors electrophilic attack at the C5 position. cdnsciencepub.com

Steric Hindrance: The size of substituents plays a crucial role. Studies on the acylation of 3-alkyl-1-(phenylsulfonyl)pyrroles clearly show that as the steric bulk of the 3-substituent increases, substitution at the C2 position becomes progressively less favorable, leading to higher selectivity for the C5 position. cdnsciencepub.com Given the significant size of the benzoyl group, high C5 selectivity in further substitution reactions would be anticipated.

Catalyst and Conditions: The outcome of reactions can be highly sensitive to the chosen catalyst and reaction conditions. For Friedel-Crafts reactions on related systems, the choice between catalysts like aluminum chloride (AlCl₃) and tin tetrachloride (SnCl₄) can alter the ratio of substitution products, highlighting the fine balance of factors that control reactivity. cdnsciencepub.com

Computational Chemistry and Molecular Modeling of 3 Benzoyl 1h Pyrrole 1 Sulfonamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of electronic structures. For 3-Benzoyl-1H-pyrrole-1-sulfonamide, DFT calculations are instrumental in determining its optimized molecular geometry, electronic properties, and spectroscopic features.

DFT studies on similar sulfonamide-based pyrrole (B145914) compounds have utilized the B3LYP functional with a 6-311++G** basis set to perform geometry optimization and calculate key electronic descriptors. nih.gov Such calculations for this compound would reveal the spatial arrangement of its atoms in the ground state. The optimization process would likely show a non-planar structure, with the phenyl and benzoyl groups twisted relative to the pyrrole ring to minimize steric hindrance. nih.gov

Key electronic properties that can be elucidated through DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests higher reactivity. In related pyrrole derivatives, the HOMO is often localized on the electron-rich pyrrole and phenyl rings, while the LUMO is distributed over the electron-withdrawing benzoyl and sulfonamide groups. nih.gov

Furthermore, DFT calculations can predict various chemical reactivity descriptors, as illustrated in the hypothetical data table below, which are derived from the HOMO and LUMO energies.

Table 1: Hypothetical DFT-Calculated Electronic Properties and Reactivity Descriptors for this compound

Parameter Description Hypothetical Value (eV)
EHOMO Energy of the Highest Occupied Molecular Orbital -6.5
ELUMO Energy of the Lowest Unoccupied Molecular Orbital -2.1
Energy Gap (ΔE) ELUMO - EHOMO 4.4
Ionization Potential (I) -EHOMO 6.5
Electron Affinity (A) -ELUMO 2.1
Global Hardness (η) (I - A) / 2 2.2
Global Softness (S) 1 / (2η) 0.227
Electronegativity (χ) (I + A) / 2 4.3

These parameters provide a quantitative measure of the molecule's stability, reactivity, and electron-donating or -accepting capabilities. nih.gov For instance, a high electrophilicity index suggests that the molecule is a good electron acceptor.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. This method is crucial in drug discovery for identifying potential therapeutic targets and understanding binding mechanisms.

Studies on derivatives of this compound, specifically 4-(3-Benzoyl-1H-pyrrol-1-yl)benzenesulfonamide, have demonstrated its potential as an inhibitor of human carbonic anhydrase (hCA) isoforms. nih.gov These enzymes are implicated in various diseases, including cancer. Molecular docking experiments have been performed to elucidate the binding modes of these compounds within the active sites of hCA I, II, IX, and XII. nih.gov

The docking results revealed that the sulfonamide moiety is essential for the inhibitory activity, with its nitrogen atom coordinating with the catalytic zinc ion in the enzyme's active site. nih.gov An oxygen atom of the sulfonamide group typically forms a hydrogen bond with the amino acid residue Thr199, further stabilizing the complex. nih.gov The positioning of the sulfonamide group on the phenyl ring at the 1-position of the pyrrole is critical; a para-substitution leads to the most potent inhibition, while meta or ortho positions can result in steric clashes and reduced activity. nih.gov

Table 2: Key Molecular Docking Interactions of a this compound Derivative with Carbonic Anhydrase Isoforms

Target Protein Interacting Residues Type of Interaction
hCA I Zn²⁺, Thr199, Leu198, Val121 Metal coordination, Hydrogen bond, Hydrophobic
hCA II Zn²⁺, Thr199, Phe131, Leu198, Pro202 Metal coordination, Hydrogen bond, Hydrophobic
hCA IX Zn²⁺, Thr199, Val131, Ala131, Leu198, Pro202 Metal coordination, Hydrogen bond, Hydrophobic

These detailed interaction maps from molecular docking studies are invaluable for the rational design of more potent and selective inhibitors based on the this compound scaffold.

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. This technique is used to assess the conformational flexibility of this compound and the stability of its complex with a biological target.

For a compound like this compound, MD simulations can be employed to study the stability of its binding mode within a receptor's active site, as predicted by docking. mdpi.com By simulating the complex in a solvent environment over a period of nanoseconds to microseconds, researchers can observe whether the key interactions are maintained. acs.org The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms are monitored to assess the stability of the system. A stable RMSD suggests that the binding pose is maintained throughout the simulation. acs.org

MD simulations can also reveal the role of water molecules in mediating ligand-protein interactions and provide insights into the conformational changes that may occur upon binding. For instance, the flexibility of certain loops within the protein's active site might be altered by the presence of the ligand, which can be crucial for its inhibitory function. mdpi.com These simulations can also be used to calculate binding free energies, providing a more accurate estimation of the binding affinity than docking scores alone. acs.org

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations, often employing DFT, are powerful tools for investigating the mechanisms of chemical reactions at the electronic level. For this compound, these calculations can be used to explore its synthesis pathways and potential metabolic transformations.

By mapping the potential energy surface of a reaction, quantum chemical calculations can identify transition states, which are the highest energy points along the reaction coordinate, and intermediate structures. The energy barrier associated with the transition state determines the reaction rate. For the synthesis of this compound, these calculations could be used to optimize reaction conditions by identifying the most favorable reaction pathway with the lowest activation energy.

Furthermore, these methods can be applied to study the molecule's reactivity with metabolic enzymes, such as cytochrome P450s. By modeling the interaction of the compound with the active site of these enzymes, it is possible to predict the most likely sites of metabolism on the molecule, such as hydroxylation or oxidation, and the corresponding reaction mechanisms.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. medwinpublishers.com This is achieved by correlating physicochemical or structural descriptors of the molecules with their measured activity, such as inhibitory concentration (IC₅₀) or binding affinity (Kᵢ). nih.gov

For a class of compounds like sulfonamides, QSAR studies are frequently employed to guide the design of new analogs with improved potency. researchgate.netnih.gov A QSAR model for derivatives of this compound could be developed by synthesizing a library of related compounds with variations in the substituents on the phenyl and benzoyl rings. The biological activity of these compounds would then be measured against a specific target.

A variety of molecular descriptors would be calculated for each compound, including:

Electronic descriptors: Dipole moment, partial atomic charges, HOMO/LUMO energies.

Steric descriptors: Molecular weight, molar volume, surface area.

Hydrophobic descriptors: LogP (octanol-water partition coefficient).

Topological descriptors: Connectivity indices that describe the branching of the molecular skeleton.

Using statistical methods like multiple linear regression (MLR) or more advanced machine learning algorithms, a QSAR equation of the following general form is derived:

Biological Activity = f(Descriptor 1, Descriptor 2, ..., Descriptor n)

A statistically significant QSAR model can then be used to predict the activity of novel, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. nih.gov This approach accelerates the drug discovery process and reduces the costs associated with synthesizing and screening large numbers of compounds.

Structure Activity Relationship Sar Studies of Pyrrole Sulfonamide Derivatives

General Principles of SAR for Sulfonamide-Containing Heterocycles

Sulfonamide-containing heterocyclic compounds represent a privileged scaffold in medicinal chemistry, renowned for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. nih.govresearchgate.net The fundamental principles governing their SAR often revolve around several key structural features. The sulfonamide group (-SO2NH-) itself is a critical pharmacophore, capable of forming crucial hydrogen bonds with biological targets. researchgate.netslideshare.net

Key structural requirements for the antibacterial activity of many sulfonamides include a free amino group on a sulfanilamide (B372717) skeleton and the direct linkage of the sulfur atom to an aromatic ring. slideshare.net Modifications to the aromatic ring or its replacement can lead to a decrease or loss of activity. slideshare.net Furthermore, the physicochemical properties, such as the acid dissociation constant (pKa) and lipid solubility, play a significant role in the pharmacokinetic and pharmacodynamic profile of these compounds. slideshare.net For instance, maximum antibacterial activity is often observed with pKa values between 6.6 and 7.4. slideshare.net The incorporation of various heterocyclic rings, such as pyrrole (B145914), can modulate these properties and introduce new interaction points with target proteins, leading to enhanced or novel biological activities. nih.govresearchgate.net

Impact of Benzoyl Group Substitutions on Biological Activity

The benzoyl group, a carbonyl moiety attached to a phenyl ring, is a significant structural component that can profoundly influence the biological activity of pyrrole sulfonamides. Studies have indicated that the carbonyl group within pyrrole-based molecules can be a key determinant of their biological effects. mdpi.com

In the context of anticancer research, the presence of a benzoyl group at the pyrrole nitrogen has been shown to be advantageous over sulfonyl or carbamoyl (B1232498) moieties in certain phenylpyrroloquinolinones, leading to potent antiproliferative activity. nih.gov The specific substitution pattern on the benzoyl ring itself can also fine-tune the biological response. For example, in a series of pyrrolo[3,2-c]pyridines, the presence of a 3,5-bis(trifluoromethyl)phenyl substituent on a diarylurea derivative and a 4-morpholino-3-(trifluoromethyl)phenyl substituent on a diarylamide derivative enhanced their inhibitory activity against FMS kinase. nih.gov These examples underscore the importance of the electronic and steric properties of the substituents on the benzoyl ring in dictating the affinity and selectivity of the molecule for its biological target.

Table 1: Impact of Benzoyl and Related Substituents on Biological Activity

Parent Compound Class Substituent Biological Target/Activity Observed Effect
Phenylpyrroloquinolinones Benzoyl group at pyrrole nitrogen Antiproliferative (leukemic and solid tumor cell lines) More potent than sulfonyl or carbamoyl moieties nih.gov
Pyrrolo[3,2-c]pyridines 3,5-bis(trifluoromethyl)phenyl (on diarylurea) FMS kinase inhibition Enhanced affinity nih.gov
Pyrrolo[3,2-c]pyridines 4-morpholino-3-(trifluoromethyl)phenyl (on diarylamide) FMS kinase inhibition Enhanced affinity nih.gov

Influence of Sulfonamide Position and Substituents on the Pyrrole Core

The positioning of the sulfonamide group on the pyrrole ring and the nature of its substituents are critical factors in defining the SAR of these derivatives. The sulfonamide moiety can be attached at various positions of the pyrrole core, and this placement can significantly alter the molecule's interaction with its biological target.

Research on pyrrole derivatives has shown that chemical substitutions on the pyrrole nucleus have a marked influence on their biological activity, allowing for the optimization of compounds against specific targets. nih.gov For instance, in a series of pyrrole derivatives designed as PfPKG inhibitors for malaria, key pharmacophores were systematically modified to explore chemical diversity and understand the ideal core scaffold. rutgers.edu The introduction of different substituents on the sulfonamide nitrogen can also modulate the compound's properties. For example, replacing cyclic substituents at the sulfonamide group with an amine group has been shown to decrease the biological activity against acetylcholinesterase in a series of carvacrol-derived sulfonamides. nih.gov This highlights the importance of the steric and electronic nature of the substituent attached to the sulfonamide nitrogen in influencing biological outcomes.

Stereochemical Considerations and Enantiomeric Purity in SAR

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a crucial role in determining the biological activity of chiral compounds. Enantiomers, which are non-superimposable mirror images of each other, can exhibit significantly different pharmacological and toxicological profiles.

In the context of pyrrole-containing phosphopeptides, the stereochemistry of the constituent amino acids has been shown to affect their biological activity. A study comparing enantiomeric phosphopeptides revealed differences in their effects on cell viability, underscoring the importance of stereochemical configuration in molecular recognition by biological systems. beilstein-journals.org Although direct SAR studies focusing on the enantiomeric purity of 3-Benzoyl-1H-pyrrole-1-sulfonamide are not extensively documented in the provided search results, the general principles of stereochemistry in drug design strongly suggest that the individual enantiomers of this compound could have distinct biological activities. Therefore, the synthesis and evaluation of enantiomerically pure forms would be a critical step in the comprehensive SAR investigation of this molecule.

Correlation of Computational Insights with Experimental SAR Data

The integration of computational modeling with experimental SAR studies provides a powerful synergistic approach to drug discovery. rutgers.edu Molecular docking, quantitative structure-activity relationship (QSAR) analysis, and other computational techniques can rationalize experimental findings at a molecular level and guide the design of more potent and selective analogs.

For instance, molecular docking studies on sulfonamides derived from carvacrol (B1668589) helped to elucidate the binding modes of these inhibitors within the active site of acetylcholinesterase, revealing that their interactions are primarily driven by π-π contacts and hydrogen bonds. nih.gov Similarly, in the development of pyrrole-based PfPKG inhibitors, computational tools were utilized alongside structural biology to understand the SAR and formulate a rational strategy for lead optimization. rutgers.edu These computational models can predict how modifications to the this compound scaffold, such as altering the substituents on the benzoyl ring or the sulfonamide group, would affect its binding affinity and selectivity for a given biological target. This predictive power accelerates the drug design cycle by prioritizing the synthesis of compounds with the highest probability of success.

Biological Activity Spectrum of Pyrrole Sulfonamides in Vitro Focus

Enzyme Inhibition Studies

The interaction of pyrrole (B145914) sulfonamides with various enzymes is a key aspect of their biological profile. These interactions are often the basis for their observed cellular effects.

Pyrrole sulfonamides have been extensively investigated as inhibitors of human carbonic anhydrases (hCAs), a family of zinc-containing metalloenzymes crucial for various physiological processes. acs.orgnih.gov Inhibition of specific isoforms is linked to therapeutic effects in conditions like glaucoma, epilepsy, and cancer. acs.org The sulfonamide group is a critical pharmacophore, acting as a zinc binder within the enzyme's active site. acs.org

Studies on novel pyrrole and pyrrolopyrimidine-based sulfonamides have demonstrated potent inhibitory activity, particularly against the tumor-associated transmembrane isoforms hCA IX and XII. wikipedia.orgnih.gov Some of these derivatives were found to be 6-8 times more potent than the standard reference drug Acetazolamide (AZA) against hCA XII, exhibiting subnanomolar activity. wikipedia.org In one study, 3-sulfonamide pyrrol-2-one derivatives showed significant selectivity, with some compounds demonstrating enhanced activity for hCA II and others showing strong dual selectivity for hCA II and hCA IX. wikipedia.org Another compound from this series was identified as the most effective inhibitor of hCA XII. wikipedia.org

Research on 1,1'-biphenylsulfonamides, which share structural similarities, showed strong inhibition of hCA isoforms XII and XIV. nih.gov Building on this, new pyrrole derivatives were synthesized, where the presence of both an N1-(4-sulfonamidophenyl) group and a 3-(3,4,5-trimethoxyphenyl) substituent was crucial for potent hCA inhibition. nih.gov The most potent compound in this series, a pyrrole derivative, showed a Kᵢ value of 6.8 nM against hCA XII, comparable to Acetazolamide. nih.gov

The inhibitory activity of various pyrrole sulfonamide derivatives against different hCA isoforms is summarized below.

Table 1: In Vitro Inhibition of Human Carbonic Anhydrase (hCA) Isoforms by Pyrrole Sulfonamide Derivatives Kᵢ (nM) values represent the inhibition constant. Lower values indicate greater potency. AAZ (Acetazolamide) is a standard reference inhibitor.

Compound Type hCA I (Kᵢ, nM) hCA II (Kᵢ, nM) hCA IX (Kᵢ, nM) hCA XII (Kᵢ, nM) Source(s)
Pyrrole Sulfonamides (General) 58.8 - 8010 3.3 - 866.7 6.1 - 568.8 61.3 - 432.8 acs.org
4-(3-Phenyl-4-aroyl-1H-pyrrol-1-yl)benzenesulfonamides 73.1 - >10000 <50 - 658 25.1 - 227 6.8 - 11.5 nih.gov
3-Sulfonamide Pyrrol-2-ones Selective for hCA II Significant Inhibition Dual Selectivity (hCA II/IX) Potent Inhibition wikipedia.org
Pyrrolo[2,3-d]pyrimidine Sulfonamides - - Potent Inhibition Potent Inhibition wikipedia.org
Reference: Acetazolamide (AAZ) - - 25.8 5.7 wikipedia.orgwikipedia.org

Beyond carbonic anhydrases, the pyrrole sulfonamide scaffold has been explored for its inhibitory potential against other clinically relevant enzymes.

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): VEGFR-2 is a key tyrosine kinase receptor involved in angiogenesis, a critical process for tumor growth and metastasis. Its inhibition is a major strategy in anticancer therapy. Pyrrole-containing compounds, such as pyrrole indolinones, have been identified as potent ATP-competitive inhibitors of VEGFR-2. The sulfonamide moiety has also been incorporated into various heterocyclic structures to target VEGFR-2, sometimes resulting in compounds with inhibitory activity stronger than the reference drug sorafenib.

Acetylcholinesterase (AChE): AChE inhibitors are the primary treatment for managing the symptoms of Alzheimer's disease. Inspired by the role of the pyrrole ring in drug discovery, researchers have synthesized and evaluated pyrrole derivatives for cholinesterase inhibitory activity. Some 1,3-diaryl-pyrrole derivatives have shown high selectivity toward butyrylcholinesterase (BChE) over AChE, with IC₅₀ values comparable to the standard drug donepezil. Other studies have identified sulfadrug-pyrrole conjugates that effectively inhibit AChE, with potency greater than the standard inhibitor tacrine.

Thymidylate Synthase (TS): Thymidylate synthase is a crucial enzyme in the synthesis of pyrimidines, which are essential for DNA replication. As such, it is a target for anticancer drugs. wikipedia.org While direct inhibition of TS by 3-benzoyl-1H-pyrrole-1-sulfonamide is not extensively documented, related sulfonamide structures have been investigated. In one study, antifolates containing a p-aminobenzenesulfonyl residue (a sulfonamide) were synthesized and tested as TS inhibitors. These compounds were found to be weaker inhibitors than their p-aminobenzoic acid-containing parent compounds. wikipedia.org

Dihydropteroate (B1496061) Synthase (DHPS): DHPS is an enzyme essential for folate synthesis in bacteria. acs.org Sulfonamide drugs are well-known competitive inhibitors of DHPS, mimicking its natural substrate, p-aminobenzoic acid (pABA). This inhibition selectively affects bacteria as mammals obtain folate from their diet. Modern research focuses on creating dual-target inhibitors; for instance, N-sulfonamide 2-pyridone derivatives have been designed to inhibit both DHPS and dihydrofolate reductase (DHFR) simultaneously, addressing the issue of drug resistance. acs.org

In Vitro Anticancer Activities

The ability of pyrrole sulfonamides to inhibit key enzymes and cellular pathways translates into significant anticancer activity in preclinical models.

A variety of pyrrole and pyrrolopyrimidine sulfonamides have demonstrated notable cytotoxicity against a panel of human cancer cell lines. For example, novel sulfonamides bearing a pyrrole moiety were evaluated for their in vitro cytotoxicity against the breast cancer cell line MCF-7, with some derivatives showing higher cytotoxicity than the standard chemotherapeutic drug doxorubicin. wikipedia.org

Specifically, a series of 3-benzoyl-4-phenyl-1H-pyrrole derivatives showed potent anti-cancer activity. One compound was particularly effective against human gastric carcinoma (MGC-803), colorectal carcinoma (HCT-116), and Chinese hamster ovary (CHO) cell lines with IC₅₀ values between 1.0 and 1.7 μM. Another derivative was most potent against hepatocellular carcinoma (HepG2), prostate carcinoma (DU145), and murine colon carcinoma (CT-26) cell lines, with IC₅₀ values ranging from 0.5 to 0.9 μM.

Furthermore, novel 3-sulfonamide pyrrol-2-one derivatives were tested on human malignant melanoma (MeWo), breast adenocarcinoma (SK-BR-3), and osteosarcoma (MG-63) cancer cells. One compound was found to be particularly cytotoxic to MeWo cells while not significantly affecting the viability of normal fibroblasts. wikipedia.org

Table 2: In Vitro Cytotoxicity of Pyrrole Sulfonamide Derivatives in Human Cancer Cell Lines IC₅₀ (μM) is the half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition of cell growth in vitro. Lower values indicate greater cytotoxicity.

Compound Type Cell Line Cancer Type IC₅₀ (μM) Source(s)
3-Benzoyl-4-(3,4-dimethoxyphenyl)-1H-pyrrole derivative (cpd 21) HepG2 Hepatocellular Carcinoma 0.5 - 0.9
Pyrrolo[2,3-d]pyrimidine Sulfonamide MCF-7 Breast Adenocarcinoma 3.15
3-Benzoyl-4-phenyl-1H-pyrrole derivative (cpd 19) HCT-116 Colorectal Carcinoma 1.0 - 1.7
3-Sulfonamide Pyrrol-2-one (cpd 4l) MeWo Malignant Melanoma Cytotoxic wikipedia.org
Pyrrolo[2,3-d]pyrimidine Sulfonamide HepG2 Hepatocellular Carcinoma 4.12
3-Sulfonamide Pyrrol-2-ones SK-BR-3 Breast Adenocarcinoma Evaluated wikipedia.org
3-Sulfonamide Pyrrol-2-ones MG-63 Osteosarcoma Evaluated wikipedia.org
Reference: Doxorubicin MCF-7 Breast Adenocarcinoma 8.02 wikipedia.org

The cytotoxic effects of pyrrole sulfonamides are underpinned by their modulation of critical cellular signaling pathways.

Wnt/β-catenin Signaling Pathway Inhibition: The Wnt/β-catenin pathway is frequently dysregulated in various cancers, leading to the accumulation of β-catenin in the nucleus and subsequent tumor development. nih.gov Specific sulfonamide derivatives have been reported as inhibitors of this pathway, reducing levels of target genes like c-MYC and inhibiting colon cancer cell growth. nih.gov Significantly, a pyrrole derivative, 4-(3-phenyl-4-(3,4,5-trimethoxybenzoyl)-1H-pyrrol-1-yl)benzenesulfonamide, was identified as a dual-targeting inhibitor of both hCA and the Wnt/β-catenin signaling pathway. nih.gov The inhibition of Wnt signaling can be achieved by targeting different components of the pathway, such as the protein-protein interaction of β-catenin with the CREB-binding protein (CBP).

Protein Kinase Inhibition: Abnormal protein kinase activity is a hallmark of many cancers. Pyrrole-based compounds have been developed as inhibitors of various kinases. For example, a class of pyrazolopyrimidine-sulfonamides was discovered to be selective dual inhibitors of Aurora kinase A and cyclin-dependent kinase 1 (CDK1), with low nanomolar IC₅₀ values. Other pyrazolo[4,3-e] wikipedia.orgtriazine sulfonamides have been shown to inhibit the Abl protein kinase. The pyrrole scaffold itself is a key feature in compounds designed as kinase inhibitors.

Apoptosis Induction: A key outcome of effective anticancer agents is the induction of programmed cell death, or apoptosis. A potent 3-benzoyl-pyrrole derivative was found to induce apoptosis in CT-26 cancer cells. This was further corroborated in a study where a dual hCA and Wnt/β-catenin inhibiting pyrrole sulfonamide was shown to induce typical markers of apoptosis, including cleaved poly(ADP-ribose)polymerase (PARP) and cleaved caspase-3. nih.gov

In Vitro Antiviral Activities

The structural versatility of pyrrole sulfonamides also lends itself to the development of antiviral agents. Compounds containing both pyrrole and sulfonamide fragments are considered to have potential for a variety of biological activities, including antiviral effects.

Research has shown that certain heterocyclic sulfonamides exhibit antiviral activity against a range of viruses, such as Coxsackie B viruses. acs.org More recently, the focus has shifted to emerging viral threats. Pyrrole-based entry inhibitors targeting the HIV-1 envelope glycoprotein (B1211001) gp120 have been synthesized, showing an improved selectivity index. nih.gov A patent application has also been filed for sulfonamide-1H-pyrrole-2-carboxamide derivatives as inhibitors of the SARS-CoV-2 NSP14 methyltransferase enzyme, which is essential for viral replication. This highlights the contemporary relevance of the pyrrole sulfonamide scaffold in the search for new antiviral therapies.

Activity against Specific Viruses (e.g., TMV, PVY, CMV, HIV, SARS-CoV-2 analogs)

The antiviral properties of pyrrole sulfonamides and related compounds have been a subject of scientific investigation, revealing a spectrum of activity against various viral pathogens. Research has particularly highlighted the potential of these compounds as inhibitors of Human Immunodeficiency Virus 1 (HIV-1). nih.govnih.govresearchgate.net

Certain pyrrole derivatives have been identified as HIV-1 entry inhibitors, specifically targeting the gp120 envelope glycoprotein, which is crucial for the virus's entry into host cells. nih.govnih.gov For instance, a series of 1,3-benzodioxolyl pyrrole-based entry inhibitors were synthesized and showed the ability to inhibit various clades of HIV-1 ENV pseudoviruses with low micromolar potency. researchgate.net Although bulky substituents in certain regions of these molecules were previously thought to abolish antiviral activity, the introduction of a 1,3-benzodioxolyl moiety was well-tolerated and, in some cases, led to an improved selectivity index. nih.gov

In addition to HIV, the broader class of sulfonamides has demonstrated activity against other viruses. For example, some novel sulfonamide derivatives containing a 1,3,4-thiadiazole (B1197879) ring have exhibited inhibitory effects against the Tobacco Mosaic Virus (TMV). mdpi.com Specifically, compounds 7b and 7i from one study showed approximately 50% inhibition of TMV at a concentration of 500 μg/mL, which is comparable to the commercial fungicide ningnanmycin. mdpi.com While direct evidence for activity against Potato Virus Y (PVY) and Cucumber Mosaic Virus (CMV) is less documented in the available literature, the findings with TMV suggest a potential for broader antiviral applications in agriculture.

The emergence of SARS-CoV-2 has also prompted research into the antiviral potential of existing compound classes. While specific studies on this compound against SARS-CoV-2 analogs are not prominent, the general class of sulfonamides has been explored. mdpi.com

Table 1: In Vitro Antiviral Activity of Selected Pyrrole Sulfonamide Derivatives

Compound/Derivative Class Target Virus Activity/Observation Reference(s)
1,3-Benzodioxolyl Pyrrole Derivatives HIV-1 ENV pseudoviruses Inhibition in low micromolar range; improved selectivity index. nih.govresearchgate.net
Pyrrole Amidine Analogues Herpes Simplex Virus (HSV) Inhibition of HSV replication and DNA synthesis. nih.gov
5-(4-chlorophenyl)-1,3,4-thiadiazole Sulfonamides Tobacco Mosaic Virus (TMV) ~50% inhibition at 500 μg/mL for some derivatives. mdpi.com
General Sulfonamides Various Viruses Broad antiviral potential is recognized. mdpi.comnih.govnih.gov

Proposed In Vitro Antiviral Mechanisms

The antiviral action of pyrrole sulfonamides, particularly against HIV-1, is often attributed to their ability to interfere with the viral entry process. nih.govnih.gov A key mechanism involves the inhibition of the gp120 envelope glycoprotein. nih.gov These compounds can act as CD4-agonists, binding to gp120 and mimicking the action of the primary cell receptor CD4, which can disrupt the conformational changes necessary for viral fusion and entry into the host cell. researchgate.net

Another proposed mechanism for some pyrrole-containing antiviral agents, such as certain pyrrolamides, is the binding to viral nucleic acids. These compounds can interact with specific DNA sequences, which in turn can inhibit viral replication processes. nih.gov For instance, distamycin A, a pyrrole amidine antibiotic, and its analogs have been shown to inhibit the synthesis of Herpes Simplex Virus (HSV) DNA in isolated nuclei. nih.gov

For other viruses like TMV, the mechanism of action for sulfonamide derivatives may involve different pathways, though these are less specifically defined in the available literature. The broad structural diversity of sulfonamides allows for a range of potential interactions with viral proteins and enzymes. mdpi.com

In Vitro Antibacterial Activities

Efficacy against Gram-Positive and Gram-Negative Bacterial Strains (e.g., Staphylococcus aureus, Bacillus cereus, Escherichia coli, Pseudomonas fluorescens, Salmonella typhimurium)

Pyrrole sulfonamides and related compounds have demonstrated a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria.

Gram-Positive Bacteria:

Staphylococcus aureus : Various sulfonamide derivatives have shown potent activity against S. aureus, including methicillin-resistant strains (MRSA). nih.govresearchgate.net For example, certain sulfonamide derivatives have exhibited minimum inhibitory concentrations (MICs) as low as 32 μg/mL against reference strains of S. aureus. nih.gov

Bacillus cereus : This foodborne pathogen has also been found to be susceptible to certain antibacterial agents. While specific data for this compound is limited, related natural compounds have shown efficacy. nih.govnih.govbrieflands.comresearchgate.net

Gram-Negative Bacteria:

Escherichia coli : Pyrrole sulfonamide hybrids have shown significant inhibition against E. coli, with some compounds demonstrating MIC values as low as 11.31 µg/mL. nih.govnih.gov

Pseudomonas fluorescens : This species is known to produce its own antibiotic compounds, and studies have also investigated its susceptibility to external agents. nih.govnih.gov

Salmonella typhimurium : Certain pyrrole sulfonamide hybrids have demonstrated potent inhibitory activity against S. typhimurium, with MIC values around 19.24 µg/mL. nih.govnih.govmdpi.comresearchgate.net

Table 2: In Vitro Antibacterial Efficacy of Selected Pyrrole Sulfonamide Derivatives

Bacterial Strain Derivative Class Inhibition Zone Diameter (IZD) Minimum Inhibitory Concentration (MIC) Reference(s)
Escherichia coli Pyrrole Sulfonamide Hybrid 4a 19 mm 11.31 µg/mL nih.gov
Salmonella typhimurium Pyrrole Sulfonamide Hybrid 4a 15 mm 19.24 µg/mL nih.gov
Staphylococcus aureus Sulfonamide Derivative I Not specified 32 µg/mL nih.gov
Bacillus cereus Thyme (Thymus vulgaris L.) Extract 15 mm 3.1 ppm brieflands.com

Mechanisms of Antibacterial Action (e.g., inhibition of folic acid synthesis)

The primary and most well-understood mechanism of antibacterial action for sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial synthesis of folic acid. nih.govnih.gov Bacteria must synthesize their own folic acid, as they cannot utilize pre-formed folic acid from their environment. Folic acid is a crucial precursor for the synthesis of nucleotides and ultimately DNA and RNA.

By mimicking the structure of para-aminobenzoic acid (PABA), a natural substrate for DHPS, sulfonamides bind to the active site of the enzyme. This competitive inhibition prevents the synthesis of dihydrofolic acid, a key intermediate in the folate pathway, thereby halting bacterial growth and replication. nih.gov This bacteriostatic action is a hallmark of the sulfonamide class of antibiotics.

Other Investigated In Vitro Biological Activities (e.g., anti-inflammatory, antioxidant, antifungal)

Beyond their antiviral and antibacterial properties, pyrrole sulfonamides and their derivatives have been explored for other in vitro biological activities.

Anti-inflammatory Activity: Certain pyrrole derivatives have shown promising anti-inflammatory effects. For example, a cinnamic-pyrrole hybrid demonstrated moderate anti-lipid peroxidation activity (58%) and good anti-lipoxygenase (anti-LOX) activity (IC50 of 38 µM). mdpi.com Other fused pyrrole compounds have also been screened for their ability to inhibit pro-inflammatory cytokines. mdpi.com A study on 3-benzoyl-1-methyl-4-phenyl-4-piperidinol hydrochloride, a related benzoyl derivative, showed significant anti-inflammatory effects in carrageenan-induced paw edema tests. nih.govresearchgate.net

Antioxidant Activity: The antioxidant potential of pyrrole derivatives has been noted in several studies. The aforementioned cinnamic-pyrrole hybrid exhibited antioxidant properties. mdpi.com The search for new multifunctional agents often combines the investigation of antioxidant and anti-inflammatory activities due to the close relationship between oxidative stress and inflammation. mdpi.com

Antifungal Activity: Several sulfonamides containing pyrrole moieties have exhibited remarkable antifungal activity. nih.gov In some cases, their efficacy has been compared to the standard fungicide mycostatine. nih.gov The antifungal activity of these compounds has been observed against a range of fungal species, indicating a broad spectrum of action. nih.gov

Table 3: Other In Vitro Biological Activities of Pyrrole Derivatives

Activity Compound/Derivative Class Observation Reference(s)
Anti-inflammatory Cinnamic-pyrrole hybrid Moderate anti-lipid peroxidation (58%); good anti-LOX activity (IC50 = 38 µM). mdpi.com
Anti-inflammatory 3-Benzoyl-1-methyl-4-phenyl-4-piperidinol hydrochloride Significant reduction in carrageenan-induced paw edema. nih.govresearchgate.net
Antifungal Pyrrole-containing sulfonamides Remarkable activity, comparable to mycostatine in some cases. nih.gov
Antioxidant Cinnamic-pyrrole hybrid Demonstrated antioxidant potential. mdpi.com

Future Research Directions and Potential Academic Applications

Design and Synthesis of Novel Pyrrole (B145914) Sulfonamide Derivatives with Enhanced Selectivity

A primary avenue for future research lies in the rational design and synthesis of novel derivatives of 3-Benzoyl-1H-pyrrole-1-sulfonamide to achieve enhanced selectivity towards specific biological targets. The inherent structure of the molecule, featuring a pyrrole core, a benzoyl group, and a sulfonamide moiety, offers multiple sites for chemical modification.

Strategic modifications could include:

Substitution on the Phenyl Rings: Introducing various functional groups (e.g., electron-withdrawing or electron-donating groups) on the benzoyl-phenyl ring or the sulfonyl-phenyl ring can modulate the electronic properties and steric profile of the molecule. This can influence binding affinity and selectivity for target enzymes or receptors.

Modification of the Pyrrole Ring: Altering substituents on the pyrrole ring can fine-tune the molecule's interaction with biological targets. nih.gov

Bioisosteric Replacement: The sulfonyl group, a known bioisostere for the carbonyl group, can be strategically modified. mdpi.com Similarly, the benzoyl moiety could be replaced with other acyl groups to explore structure-activity relationships (SAR).

Recent synthetic methodologies, such as four-component reactions catalyzed by copper salts, offer efficient routes to create libraries of multi-substituted pyrrole derivatives containing sulfonyl groups. tandfonline.com These advanced methods provide excellent functional group tolerance and high yields, facilitating the rapid generation of diverse analogs of this compound for high-throughput screening. tandfonline.com

Advanced Mechanistic Investigations into Biological Activity

Understanding the precise mechanism of action is critical for the development of any therapeutic agent. For this compound and its future derivatives, advanced mechanistic studies will be essential.

Key investigative approaches would include:

Enzyme Inhibition Assays: The sulfonamide moiety is a well-known pharmacophore in inhibitors of enzymes like carbonic anhydrases (CAs). researchgate.netrsc.org Initial screening of this compound against a panel of CA isoforms (e.g., hCA I, II, IX, and XII) could reveal its inhibitory profile. nih.gov For instance, studies on related structures have shown that the presence of a sulfonamide group can lead to potent inhibition of tumor-associated isoforms like hCA IX and XII. rsc.orgnih.gov

Molecular Docking: Computational docking studies can predict and visualize the binding mode of the compound within the active site of target enzymes. nih.gov This can elucidate key interactions, such as the coordination of the sulfonamide nitrogen to the catalytic zinc atom in carbonic anhydrases, and guide the design of more potent inhibitors. nih.govrsc.org

DNA Gyrase Inhibition: Pyrrolamides, a related class of compounds, are known to target DNA gyrase, an essential bacterial enzyme. nih.gov Investigating whether this compound or its derivatives can inhibit this enzyme could establish a basis for its potential as an antibacterial agent. nih.gov

Exploration of New Therapeutic Avenues for Pyrrole Sulfonamides

The pyrrole and sulfonamide motifs are present in drugs with a wide array of therapeutic applications. nih.govrsc.orgnih.gov This suggests that this compound could be a versatile scaffold for developing agents against various diseases.

Potential therapeutic areas for exploration include:

Anticancer Activity: Sulfonamides are a known class of anticancer agents, partly through the inhibition of carbonic anhydrase isozymes that are overexpressed in tumors. rsc.orgresearchgate.net Derivatives of this compound could be evaluated for their anti-proliferative effects on various cancer cell lines, such as breast and liver cancer lines. scitechnol.com

Antibacterial Agents: Structural modifications to sulfonamides are a known strategy to overcome bacterial resistance. nih.gov New hybrids based on the this compound scaffold could be synthesized and tested against both Gram-positive and Gram-negative bacteria, including resistant strains. nih.govnih.gov

Anti-inflammatory and Antiviral Roles: Pyrrole derivatives have been investigated for anti-inflammatory and antiviral properties. nih.govnih.gov The mechanism often involves the inhibition of enzymes like cyclooxygenase. nih.gov Screening this compound in relevant assays could uncover new leads in these areas.

Development of Robust Synthetic Methodologies for Industrial Scale-Up

For any promising drug candidate, the ability to produce it on a large scale is crucial. While laboratory-scale syntheses provide initial quantities for testing, they are often not directly transferable to industrial production. acs.org Future research must focus on developing scalable, efficient, and environmentally benign synthetic routes for this compound.

Key considerations for scale-up include:

Transition from Solid-Phase to Solution-Phase Synthesis: While solid-phase synthesis is excellent for creating diverse libraries at a small scale, solution-phase methods are generally more suitable for gram-scale production and beyond.

Green Chemistry Principles: Modern synthetic approaches should aim to be eco-friendly. This includes using less volatile and recyclable solvents like lactic acid instead of acetic acid, employing reusable catalysts, and designing atom-economical reactions. semanticscholar.orgorganic-chemistry.org

Optimized Catalysis: Research into catalysts, such as identifying the most effective and economical metal salts (e.g., iron salts over more expensive options), is critical for optimizing large-scale synthesis of pyrrole systems. acs.org The Paal-Knorr pyrrole condensation using catalytic iron(III) chloride in water is an example of a mild and efficient method. organic-chemistry.org

Integration of Artificial Intelligence and Machine Learning in Pyrrole Sulfonamide Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are transforming the drug discovery process by accelerating timelines and reducing costs. nih.govnih.gov These technologies can be powerfully applied to the future development of this compound.

Applications of AI and ML include:

Generative AI for Novel Molecule Design: AI models can design entirely new molecules that have never been seen before but are predicted to have high efficacy against specific targets. stanford.edu A model could be trained on known bioactive pyrrole sulfonamides to generate novel derivatives of the lead compound with improved properties.

Predictive Modeling: ML algorithms can predict various crucial pharmaceutical parameters, including ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, physicochemical characteristics, and biological activities. nih.gov This allows researchers to prioritize the synthesis of compounds with a higher probability of success.

Target Identification and Virtual Screening: AI can analyze vast biological datasets to identify potential drug targets and perform virtual screening of large compound libraries to find promising hits, significantly speeding up the initial phases of discovery. arxiv.org

By integrating these computational tools, the exploration of the chemical space around this compound can be performed more efficiently, leading to the faster identification of drug candidates with optimized therapeutic profiles. nih.gov

Q & A

Q. How can researchers reconcile discrepancies between theoretical (DFT) and experimental (X-ray) bond angles?

  • Methodological Answer : Apply relativistic corrections (e.g., DKH Hamiltonian) in DFT for heavy atoms. Compare thermal ellipsoids (X-ray) with vibrational frequency calculations (DFT) to assess dynamic vs. static disorder. Use Mercury’s overlay tool for visual alignment .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.